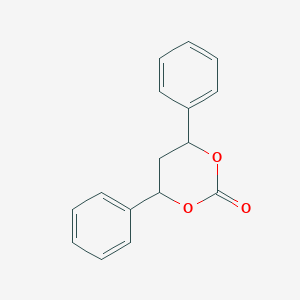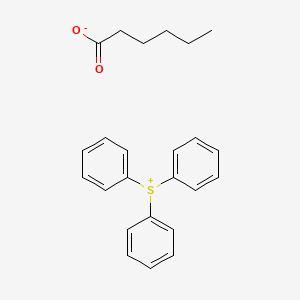
Triphenylsulfanium hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsulfanium hexanoate is an organosulfur compound that features a triphenylsulfanium cation paired with a hexanoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triphenylsulfanium hexanoate typically involves the reaction of triphenylsulfonium salts with hexanoic acid. One common method is the reaction of triphenylsulfonium chloride with sodium hexanoate in an aqueous medium. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Triphenylsulfanium hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hexanoate anion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylsulfide.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Triphenylsulfanium hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of triphenylsulfanium hexanoate involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The hexanoate anion can also participate in reactions, contributing to the overall reactivity of the compound.
Comparison with Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
Comparison: Triphenylsulfanium hexanoate is unique due to the presence of the hexanoate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. The hexanoate anion can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
Properties
CAS No. |
798556-60-2 |
|---|---|
Molecular Formula |
C24H26O2S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
hexanoate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C6H12O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6(7)8/h1-15H;2-5H2,1H3,(H,7,8)/q+1;/p-1 |
InChI Key |
QXFORXKQXOSOOB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


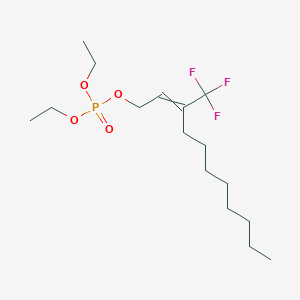
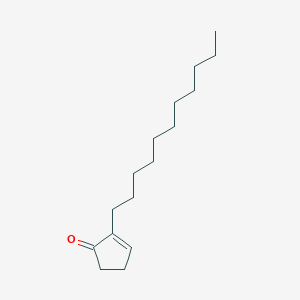
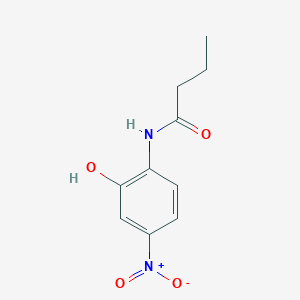
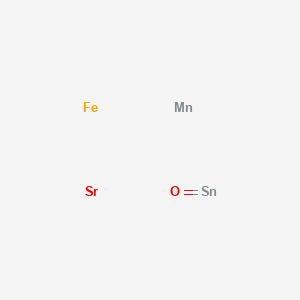
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
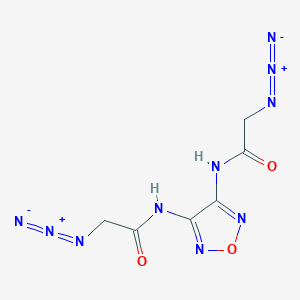

![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
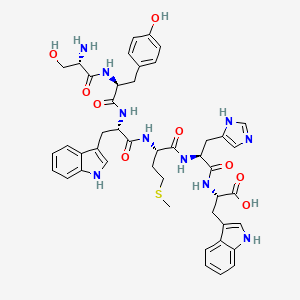
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
